An In-Depth Technical Guide to (Z)-Fluoxastrobin: Chemical Structure, Properties, and Fungicidal Activity
An In-Depth Technical Guide to (Z)-Fluoxastrobin: Chemical Structure, Properties, and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide renowned for its efficacy in controlling a wide array of plant pathogenic fungi.[1] As a member of the quinone outside inhibitor (QoI) class of fungicides, its mode of action involves the disruption of mitochondrial respiration, a vital cellular process in fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of (Z)-Fluoxastrobin. Detailed experimental protocols for its analysis and the assessment of its biological activity are presented, alongside a molecular-level visualization of its mechanism of action. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical research, fungal biology, and drug development.
Chemical Structure and Properties
(Z)-Fluoxastrobin is an organic compound with a complex molecular architecture. Its systematic IUPAC name is (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine.[2][3] The molecule exhibits geometrical isomerism due to the C=N double bond of the O-methyloxime group, with the (Z)-isomer being a key component of its fungicidal activity.
The chemical structure of (Z)-Fluoxastrobin is characterized by a central phenyl ring linked to a fluorinated pyrimidine ring via an ether bond, which in turn is substituted with a chlorophenoxy group. The other side of the central phenyl ring bears a methanone O-methyloxime moiety connected to a dihydro-dioxazine ring. This intricate arrangement of aromatic and heterocyclic rings, along with the specific stereochemistry of the oxime group, is crucial for its biological activity.
Physicochemical Properties of Fluoxastrobin
A summary of the key physicochemical properties of Fluoxastrobin is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆ClFN₄O₅ | [1][4] |
| Molecular Weight | 458.83 g/mol | [1][2][4][5] |
| CAS Number | 361377-29-9 ((E)- and (Z)-isomers) | [4][6] |
| (Z)-Isomer CAS Number | 887973-21-9 | [2][7] |
| Appearance | White crystalline solid | [6] |
| Odor | Weak | [6] |
| Melting Point | 103-108 °C | [4][6] |
| Boiling Point | Decomposes before boiling | [8] |
| Water Solubility | 2.56 mg/L (at 20 °C) | [6] |
| LogP (Octanol-Water Partition Coefficient) | 2.86 (at 20 °C) | [6] |
| Vapor Pressure | 6 x 10⁻⁷ mPa (at 20 °C, extrapolated) | [6] |
| Henry's Law Constant | 1.1 x 10⁻¹² atm·m³/mol (estimated) |
Fungicidal Mode of Action
(Z)-Fluoxastrobin belongs to the strobilurin class of fungicides, which act as quinone outside inhibitors (QoIs).[1] The primary target of these fungicides is the cytochrome bc₁ complex (also known as Complex III) within the mitochondrial respiratory chain of fungal cells.[4] By inhibiting this complex, (Z)-Fluoxastrobin effectively disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.
The cytochrome bc₁ complex plays a crucial role in the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol (Coenzyme Q₁₀H₂) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. (Z)-Fluoxastrobin specifically binds to the Qo site of cytochrome b, one of the subunits of the cytochrome bc₁ complex. This binding event physically blocks the oxidation of ubiquinol, thereby halting the flow of electrons to cytochrome c and the subsequent steps of cellular respiration. The disruption of the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation, results in a severe energy deficit within the fungal cell, preventing spore germination and mycelial growth.[4]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of (Z)-Fluoxastrobin on the mitochondrial electron transport chain.
Caption: Inhibition of the mitochondrial electron transport chain by (Z)-Fluoxastrobin.
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis, analysis, and biological evaluation of (Z)-Fluoxastrobin.
Synthesis of (Z)-Fluoxastrobin
The synthesis of strobilurin fungicides, including (Z)-Fluoxastrobin, involves multi-step chemical reactions. While the precise industrial synthesis protocols are often proprietary, the general approach is based on the assembly of the key structural fragments. The synthesis of the core structure is inspired by the natural product strobilurin A. A key step in the synthesis of many strobilurins is the formation of the β-methoxyacrylate group or its bioisostere. In the case of (Z)-Fluoxastrobin, the synthesis would involve the coupling of the substituted phenyl-pyrimidine ether moiety with the dihydro-dioxazine-methanone oxime fragment. The stereoselective formation of the (Z)-isomer of the oxime is a critical aspect of the synthesis to ensure high fungicidal activity.
Analytical Methods for Residue Analysis
Accurate and sensitive analytical methods are crucial for determining the residues of (Z)-Fluoxastrobin in environmental and agricultural samples. A common and effective method is Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector.
Sample Preparation and Extraction:
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Homogenize the sample (e.g., fruit, beverage).
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Extract the sample with a mixture of ethyl acetate and cyclohexane (1:1, v/v) using ultrasonication.
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using Gel Permeation Chromatography (GPC) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for UPLC analysis.
UPLC-PDA Conditions:
-
Column: A C18 reversed-phase column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 3:7, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 251 nm.
-
Quantification: External standard calibration with certified reference standards of (Z)-Fluoxastrobin.
This method typically achieves low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg range, making it suitable for regulatory monitoring.
Bioassays for Fungicidal Efficacy
The fungicidal activity of (Z)-Fluoxastrobin can be evaluated in vitro through various bioassays that measure its effect on fungal growth and development. Two standard methods are the mycelial growth inhibition assay and the spore germination inhibition assay.
This assay determines the concentration of the fungicide required to inhibit the vegetative growth of a fungus.
Protocol:
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Prepare a stock solution of (Z)-Fluoxastrobin in a suitable solvent (e.g., acetone or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain the desired test concentrations.
-
Incorporate the fungicide dilutions into a molten fungal growth medium, such as Potato Dextrose Agar (PDA), before it solidifies. The final solvent concentration should be kept low (e.g., <1% v/v) to avoid inhibitory effects.
-
Pour the amended PDA into sterile Petri dishes. A control set of plates containing the medium with the solvent but without the fungicide should also be prepared.
-
Place a mycelial plug (e.g., 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each PDA plate.
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Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
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Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
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Determine the EC₅₀ value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
This assay assesses the effect of the fungicide on the germination of fungal spores.
Protocol:
-
Prepare a suspension of fungal spores in sterile distilled water from a mature culture. The concentration of the spore suspension should be adjusted to a specific value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
-
Prepare a series of dilutions of (Z)-Fluoxastrobin as described for the mycelial growth inhibition assay.
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Mix the spore suspension with the fungicide dilutions in sterile microcentrifuge tubes or on a cavity slide. A control with only the spore suspension and the solvent should be included.
-
Incubate the mixtures in a humid chamber at the optimal temperature for spore germination (e.g., 25 °C) for a specific period (e.g., 24 hours).
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After incubation, place a drop of the suspension on a microscope slide and observe under a microscope.
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Count the number of germinated and non-germinated spores in a random sample of at least 100 spores for each treatment and replicate. A spore is considered germinated if the length of the germ tube is at least half the diameter of the spore.
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Calculate the percentage of spore germination inhibition for each concentration.
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Determine the EC₅₀ value for spore germination inhibition as described above.
Efficacy and Spectrum of Activity
(Z)-Fluoxastrobin is a broad-spectrum fungicide effective against a wide range of plant pathogenic fungi belonging to the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. It is used to control diseases on a variety of crops, including cereals, fruits, vegetables, and turf. Its systemic and translaminar properties allow for the protection of new growth and untreated plant surfaces.
Conclusion
(Z)-Fluoxastrobin is a potent and widely used fungicide with a well-defined mode of action targeting mitochondrial respiration in fungi. Its unique chemical structure and favorable physicochemical properties contribute to its excellent fungicidal activity and broad-spectrum efficacy. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and biological evaluation of this important agrochemical. Further research into the development of new strobilurin analogues and the management of fungicide resistance will continue to be important areas of investigation for ensuring sustainable crop protection.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Inhibition of mycelial growth of fungi associated with anthracnose in yam (Dioscorea alata) [scielo.sa.cr]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The strobilurin fungicides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
